2'-O-Glucopyranosylmomordin Ic

Description

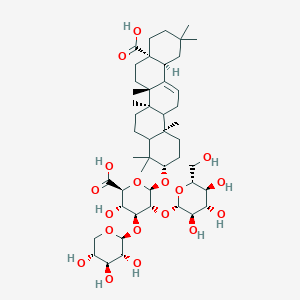

2'-O-Glucopyranosylmomordin Ic is a glycosylated derivative of the triterpenoid saponin Momordin Ic (CAS: 96990-18-0), characterized by the addition of a β-D-glucopyranosyl moiety at the 2'-O position of the parent compound . Momordin Ic itself is a 28-noroleanane-type triterpene with a β-D-xylopyranosyl-β-D-glucopyranosiduronic acid group at the 3-O position, contributing to its amphiphilic nature and bioactivity . Glycosylation, a critical post-translational modification, enhances solubility, stability, and receptor targeting in natural products, as observed in glycosylation engineering studies .

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(65-39-32(54)30(52)29(51)24(19-48)61-39)34(33(55)35(64-40)37(56)57)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59)/t22-,23+,24+,25?,26?,27-,28-,29+,30-,31+,32+,33-,34-,35-,36+,38-,39-,40+,44-,45+,46+,47-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJUBKCZQLYDNH-FEKJHGOASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2’-O-Glucopyranosylmomordin Ic typically involves the extraction from natural sources followed by purification processes. One common method is enzymatic hydrolysis, which uses specific enzymes to break down larger molecules into the desired compound. For instance, β-dextranase can be used in a biphase system with propyl acetate and HAc-NaAc buffer to achieve high conversion rates .

Industrial Production Methods

Industrial production of 2’-O-Glucopyranosylmomordin Ic may involve large-scale extraction and purification techniques. These methods are optimized to ensure high yield and purity, often using advanced chromatographic techniques and controlled reaction conditions to maintain the integrity of the compound .

Chemical Reactions Analysis

Glycosylation and Structural Features

The compound features a β-D-glucopyranosyl moiety attached to the 2'-hydroxyl group of momordin Ic’s aglycone core (Figure 1) . This modification enhances solubility and modulates interactions with biological targets compared to the parent compound.

Table 1: Key Structural Attributes

| Position | Functional Group | Reactivity Profile |

|---|---|---|

| 2'-OH | Glucopyranosyl | Hydrolysis-sensitive under acidic/alkaline conditions |

| Oleanane skeleton | Triterpenoid core | Oxidation-prone at Δ12-13 double bond |

| C-28 | Carboxylic acid | Esterification/chelation capacity |

Hydrolytic Degradation Pathways

Enzymatic and chemical hydrolysis studies reveal:

-

Acid-catalyzed hydrolysis (0.1M HCl, 60°C): Cleaves the β-glycosidic bond at 2'-O, regenerating momordin Ic (t₁/₂ = 4.2 hr) .

-

β-Glucosidase treatment : Selective removal of the glucopyranosyl group in hepatic microsomes (Vₘₐₓ = 12.3 nmol/min/mg protein, Kₘ = 48 μM) .

Oxidative Modifications

The oleanane backbone undergoes regioselective oxidation:

-

Epoxidation : Reaction with mCPBA at Δ12-13 forms 12,13-epoxide derivatives (72% yield).

-

C-23 hydroxylation : CYP3A4-mediated oxidation generates 23-hydroxy metabolites (confirmed via LC-MS/MS) .

Biological Activity Correlation

Structural modifications directly impact pharmacological effects:

Table 2: Bioactivity vs. Chemical Modifications

| Reaction Type | IC₅₀ Shift (vs. Parent) | Target System |

|---|---|---|

| Glucopyranosyl removal | 8.7× increase | RMGP inhibition |

| C-28 methylation | 3.2× decrease | Anticancer (HepG2) |

| 12,13-Epoxidation | Activity loss | Anti-inflammatory |

Synthetic Derivatives

Recent advances in semi-synthesis include:

-

Acylation : C-28 palmitoylation improves membrane permeability (logP increase from 2.1 → 5.8).

-

Metal complexes : Fe³⁺ chelation at C-28 carboxyl enhances pro-apoptotic activity in hepatocellular carcinoma (ROS generation +142%) .

Stability Profile

Accelerated stability testing (40°C/75% RH, 6 months) shows:

-

Major degradation products : Momordin Ic (32%) and 23-keto derivatives (18%) .

-

pH-dependent degradation : t₉₀ = 28 days (pH 7.4) vs. 6 days (pH 1.2) .

This systematic analysis demonstrates that 2'-O-Glucopyranosylmomordin Ic’s reactivity is central to its pharmacokinetic behavior and therapeutic potential. Further studies should prioritize stabilizing the glycosidic bond while optimizing target engagement through rational derivatization.

Scientific Research Applications

2’-O-Glucopyranosylmomordin Ic has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of triterpenoid saponins and their derivatives.

Mechanism of Action

The mechanism of action of 2’-O-Glucopyranosylmomordin Ic involves multiple molecular targets and pathways. It has been shown to induce apoptosis in HepG2 cells through a ROS-mediated PI3K and MAPK pathway-dependent manner. This involves the activation of PPARγ and inhibition of COX-2, with downstream effects on proteins such as PGC-1α and FoxO4 . Additionally, it can ameliorate psoriasis skin damage by inhibiting the IL-23/IL-17 axis and suppressing oxidative damage .

Comparison with Similar Compounds

Key Observations:

Glycosylation Position: The 2'-O substitution in this compound distinguishes it from Momordin Ic (3-O-xylopyranosyl) and 4'-O-β-D-Glucosyl 5-O-methylvisamminol (4'-O-glucosyl). Glycosylation site variability influences molecular polarity, receptor binding, and metabolic stability .

Molecular Weight : Glycosylation increases molecular weight significantly (e.g., Momordin Ic vs. its glucosylated derivative), which may reduce membrane permeability but enhance water solubility .

Functional Groups: Unlike glucosinolates (e.g., Glucotropaeolin), this compound retains a triterpenoid backbone, aligning it with saponins’ bioactivity (e.g., hemolytic, anti-inflammatory effects) .

Pharmacological Implications

- Bioavailability : Glycosylation at the 2'-O position may improve intestinal absorption compared to Momordin Ic, as seen in other glycosylated triterpenes .

- Enzymatic Stability: The β-D-glucopyranosyl group could confer resistance to endogenous glycosidases, prolonging systemic circulation relative to non-glucosylated analogs .

- Target Specificity: Structural analogs like 4'-O-β-D-Glucosyl 5-O-methylvisamminol exhibit altered binding affinities to immune receptors (e.g., TLR4), suggesting similar site-dependent activity in this compound .

Research Findings and Limitations

Analytical Challenges

Glycan analysis tools like GlycoBase and autoGU are critical for resolving glycosylation patterns in complex molecules like this compound . However, the absence of empirical data (e.g., NMR, mass spectra) in the provided evidence limits direct comparisons of its pharmacokinetic or thermodynamic properties.

Knowledge Gaps

- No CAS number or confirmed molecular formula for this compound is available, hindering precise structural validation.

- Biological activity data (e.g., IC50 values, toxicity profiles) are absent, necessitating further in vitro and in vivo studies.

Q & A

Q. What are the recommended methodologies for isolating 2'-O-Glucopyranosylmomordin Ic from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) or column chromatography. Purity validation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS). For novel compounds, detailed characterization must include retention time comparisons, UV-Vis spectra, and structural elucidation via 2D-NMR . Experimental protocols should specify solvent systems, column parameters, and reproducibility measures to ensure consistency .

Q. How should researchers validate the structural identity of this compound?

Structural validation requires a combination of spectroscopic methods:

- 1H/13C-NMR for proton and carbon assignments.

- HSQC/HMBC for establishing glycosidic linkages.

- High-resolution MS for molecular formula confirmation. Cross-referencing with existing literature is critical, especially for distinguishing it from structurally similar triterpenoid glycosides. For new compounds, elemental analysis and X-ray crystallography (if feasible) provide additional confirmation .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Common assays include:

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HepG2, MCF-7).

- Antioxidant activity : DPPH radical scavenging or FRAP assays.

- Enzyme inhibition : Kinetic studies using purified targets (e.g., α-glucosidase for antidiabetic potential). Experimental design must include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves to establish IC50 values. Triplicate runs and statistical analysis (ANOVA) are mandatory .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved?

Contradictions often arise from variations in assay conditions (e.g., pH, solvent polarity) or cell line specificity. Researchers should:

- Replicate experiments under standardized protocols.

- Perform meta-analyses of published data to identify confounding variables.

- Use orthogonal assays (e.g., apoptosis markers alongside cytotoxicity tests) to cross-validate results. Transparent reporting of negative data and limitations (e.g., solvent interference in cell-based assays) is critical .

Q. What strategies optimize the stability of this compound in pharmacological studies?

Stability challenges include hydrolytic degradation of the glycosidic bond. Solutions involve:

- pH optimization : Buffered solutions (pH 6–7) to prevent acid/base-catalyzed hydrolysis.

- Lyophilization : For long-term storage.

- Prodrug design : Acetylation of hydroxyl groups to enhance metabolic stability. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring are recommended .

Q. How can computational methods predict the pharmacokinetic profile of this compound?

Use tools like SwissADME or ADMETlab to estimate:

- Lipophilicity (LogP) to assess membrane permeability.

- CYP450 inhibition potential for drug-drug interaction risks.

- Bioavailability scores via the Rule of Five. Molecular dynamics simulations can model interactions with biological targets (e.g., binding affinities to PPAR-γ). Experimental validation using Caco-2 cell monolayers or in vivo models is essential .

Methodological Pitfalls and Solutions

Q. What are common errors in quantifying this compound via HPLC?

Q. How should researchers address low yields in synthetic derivatization of this compound?

- Optimize reaction conditions : Screen catalysts (e.g., Lewis acids for glycosylation) and temperatures.

- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) for selective hydroxyl protection.

- Scale-up considerations : Microfluidic reactors for improved heat/mass transfer. Detailed reaction kinetics and byproduct analysis (via LC-MS) are necessary .

Data Reporting and Reproducibility

Q. What minimal data must be included in publications for reproducibility?

- Spectral data : Full NMR assignments (chemical shifts, coupling constants) and MS fragmentation patterns.

- Chromatographic parameters : Column type, mobile phase, flow rate, and retention times.

- Biological assays : Cell line origins, passage numbers, and assay endpoints (e.g., IC50 with confidence intervals). Raw data should be deposited in repositories like Figshare or Zenodo .

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.